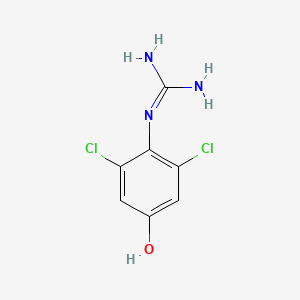
1-(Diethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is an organophosphorus compound characterized by the presence of a diethylamino group and a phosphole ring with a thione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of diethylamine with a suitable phosphole precursor under controlled conditions. One common method includes the use of diethylamine hydrochloride, paraformaldehyde, acetone, methanol, and concentrated hydrochloric acid, followed by extraction and purification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can yield phosphole derivatives with different oxidation states.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphole oxides, while substitution reactions can produce a variety of functionalized phosphole derivatives .
Scientific Research Applications
1-(Diethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 1-(Diethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions, while the phosphole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of biological pathways and processes .
Comparison with Similar Compounds
Diethylamine: A related compound with a simpler structure, used in various chemical syntheses.
Phosphole Derivatives: Compounds with similar phosphole rings but different substituents, used in materials science and organic synthesis.
Thione Compounds: Compounds with thione functionalities, known for their reactivity and applications in coordination chemistry.
Uniqueness: 1-(Diethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is unique due to the combination of the diethylamino group and the phosphole-thione structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
64620-09-3 |
|---|---|
Molecular Formula |
C8H16NPS |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
N,N-diethyl-1-sulfanylidene-2,3-dihydro-1λ5-phosphol-1-amine |
InChI |
InChI=1S/C8H16NPS/c1-3-9(4-2)10(11)7-5-6-8-10/h5,7H,3-4,6,8H2,1-2H3 |
InChI Key |
NQMNMMKHNRWOAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1(=S)CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
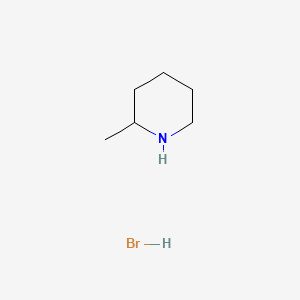
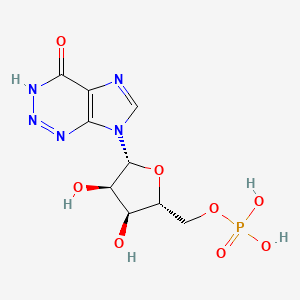
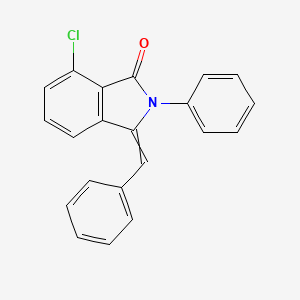
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
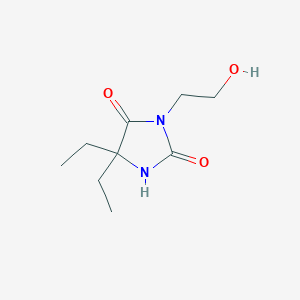
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
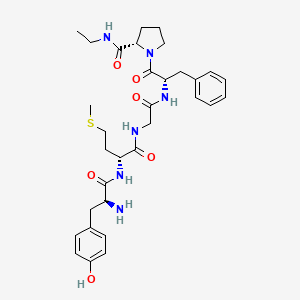
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)
